![molecular formula C14H15NO5 B14423712 Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 80880-60-0](/img/structure/B14423712.png)
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group and an oxobutanoate ester
Preparation Methods
The synthesis of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 2-nitrobenzaldehyde with isopropyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of isopropyl acetoacetate to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to catalyze the reaction .
Chemical Reactions Analysis
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Scientific Research Applications
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
Propan-2-yl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with the nitro group in the para position.
Propan-2-yl 2-[(2-aminophenyl)methylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Propan-2-yl 2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .
Properties
CAS No. |
80880-60-0 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H15NO5/c1-9(2)20-14(17)12(10(3)16)8-11-6-4-5-7-13(11)15(18)19/h4-9H,1-3H3 |
InChI Key |
VNVRYXSAKPPUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


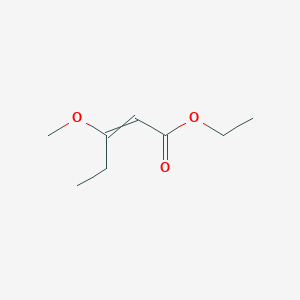

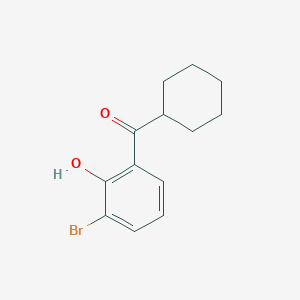
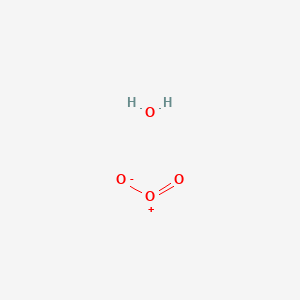
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
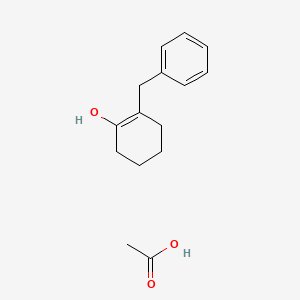
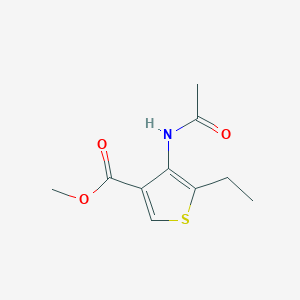
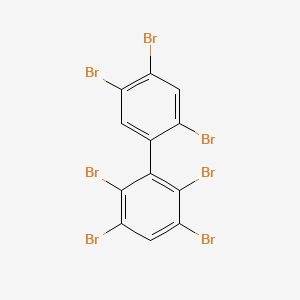
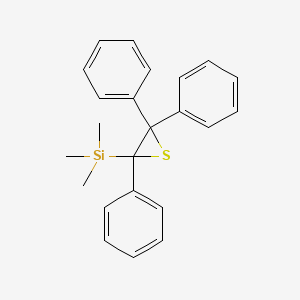
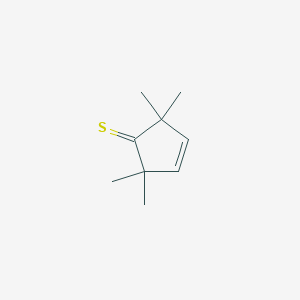
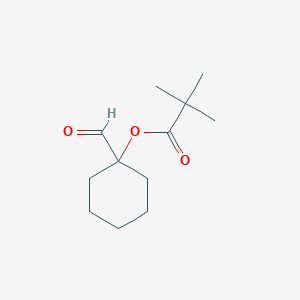
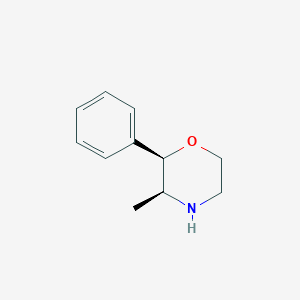
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)

